![molecular formula C14H14O2S B1261167 Bis-(4-hydroxybenzyl)sulfide](/img/structure/B1261167.png)
Bis-(4-hydroxybenzyl)sulfide
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Overview
Description
Bis-(4-hydroxybenzyl)sulfide is an organic sulfide that consists of two 4-hydroxybenzyl groups covalently bound to a central sulfur atom. It is isolated from Gastrodia elata and Pleuropterus ciliinervis and exhibits neoroprotective activity. It has a role as a metabolite, an EC 3.5.1.98 (histone deacetylase) inhibitor and a neuroprotective agent. It is an organic sulfide and a polyphenol.
Scientific Research Applications
Inhibition of Histone Deacetylase and Antitumor Activity
Bis-(4-hydroxybenzyl)sulfide, isolated from Pleuropterus ciliinervis, has been found to inhibit histone deacetylase (HDAC) effectively. It also exhibits significant growth inhibitory activity on several human tumor cell lines, particularly the MDA-MB-231 breast tumor cell line, indicating its potential in cancer research (Son, Lee, Yang, & Moon, 2007).
Antioxidant Synthesis
Improved methods for synthesizing antioxidants like Bis-(3,5-di-tert-butly-4-hydroxybenzyl) sulfide have been studied, highlighting the importance of this compound derivatives in the field of antioxidant compounds (Min, 2013).
Spectrophotometric Techniques
Spectrophotometric techniques have been developed for the quantification and authenticity establishment of this compound derivatives, emphasizing their significance in pharmaceutical and biochemical applications (Шинко, Терентьева, & Ивановская, 2020).
Photo-stabilization in Polymers
This compound has been used as a photo-stabilizer for polymers like cis-1,4-polybutadiene, demonstrating its utility in enhancing the durability and stability of various materials (Lucki, 1985).
Neuroprotection
As a compound from Gastrodia elata, this compound has shown potent neuroprotective properties against PC12 cell apoptosis, highlighting its potential in neurodegenerative disease research (Huang et al., 2007).
Synthesis and Antimicrobial Activity
This compound analogs have been synthesized and evaluated for their antimicrobial properties, providing insights into their potential as new antimicrobial agents (Sankar et al., 2009).
properties
Molecular Formula |
C14H14O2S |
---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)methylsulfanylmethyl]phenol |
InChI |
InChI=1S/C14H14O2S/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,15-16H,9-10H2 |
InChI Key |
OEISQDWSEZCYNH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSCC2=CC=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=CC=C1CSCC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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